molecular formula C18H19N3O3 B2602181 4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide CAS No. 1351588-55-0

4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide

Cat. No.: B2602181
CAS No.: 1351588-55-0
M. Wt: 325.368
InChI Key: RKILKCGIQBFOFY-UHFFFAOYSA-N
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Description

4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a pyridin-2-ylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the morpholine derivative with pyridin-2-ylmethyl chloride under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridin-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide
  • 4-benzyl-5-oxo-N-[(pyridin-4-yl)methyl]morpholine-3-carboxamide
  • 4-benzyl-5-oxo-N-[(quinolin-2-yl)methyl]morpholine-3-carboxamide

Uniqueness

4-benzyl-5-oxo-N-[(pyridin-2-yl)methyl]morpholine-3-carboxamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and specialized materials.

Properties

IUPAC Name

4-benzyl-5-oxo-N-(pyridin-2-ylmethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-6-2-1-3-7-14)18(23)20-10-15-8-4-5-9-19-15/h1-9,16H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKILKCGIQBFOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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